molecular formula C19H13BrN6O B4540916 2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B4540916
M. Wt: 421.2 g/mol
InChI Key: DHPKEKCZTLSIGA-UHFFFAOYSA-N
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Description

The compound belongs to a class of compounds that have been extensively explored for their potential pharmacological properties. Research has been directed towards synthesizing novel compounds within the triazoloquinazoline and related heterocyclic families, aiming to evaluate their biological activities and chemical properties.

Synthesis Analysis

The synthesis of related triazoloquinazoline compounds involves innovative cyclization techniques, starting from specific aniline derivatives or hydrazinoquinazolinones with various one-carbon donors. These methods highlight the versatility and adaptability of synthetic routes to produce novel heterocyclic compounds with potential biological activities (Alagarsamy et al., 2008).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, is crucial for understanding the geometric parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis of these compounds. Such studies provide insight into the molecular basis of their potential biological activities and interactions with biological targets (Qing-mei Wu et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of triazoloquinazoline derivatives encompasses a range of reactions, including cyclization, thionation, chlorination, and reactions with multifunctional nucleophiles. These reactions enable the synthesis of a diverse array of derivatives with varied chemical properties, highlighting the compound's versatility as a chemical scaffold (Al-Salahi, 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure and substituent patterns. While specific details on the physical properties of "2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline" are not directly available, related research suggests that modifications to the triazoloquinazoline core can significantly impact these properties, influencing their potential application and formulation (Zhang et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards electrophiles, nucleophiles, and other chemical agents, are essential for understanding the compound's potential as a chemical precursor and its stability under various conditions. The synthesis routes and reactions utilized in creating triazoloquinazoline derivatives underscore the chemical flexibility and potential for further derivative synthesis (Salem et al., 2016).

properties

IUPAC Name

2-[1-[(4-bromophenoxy)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN6O/c20-13-5-7-14(8-6-13)27-12-25-10-9-17(23-25)18-22-19-15-3-1-2-4-16(15)21-11-26(19)24-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPKEKCZTLSIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=NN(C=C4)COC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

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